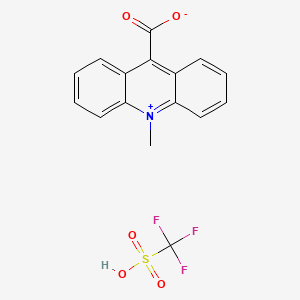
10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its role as a photocatalyst in organic synthesis, particularly in visible-light-mediated reactions.
Preparation Methods
The synthesis of 10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid typically involves the reaction of 10-methylacridinium derivatives with trifluoromethanesulfonic acid. One common method includes the use of 9-mesityl-10-methylacridinium perchlorate as a precursor, which undergoes a reaction with trifluoromethanesulfonic acid under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid is known to undergo various chemical reactions, including:
Oxidation: It can act as a photocatalyst in oxidation reactions, utilizing visible light to facilitate the transfer of electrons.
Reduction: The compound can also participate in reduction reactions, often in the presence of specific reducing agents.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include aerial dioxygen, specific reducing agents, and various substrates depending on the desired product . The major products formed from these reactions are often complex organic molecules that are valuable in synthetic chemistry.
Scientific Research Applications
10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid has a wide range of applications in scientific research:
Biology: The compound’s ability to facilitate electron transfer makes it useful in studies related to biological electron transport chains.
Medicine: Research is ongoing to explore its potential in photodynamic therapy, where light-activated compounds are used to treat diseases.
Industry: Its role in catalyzing chemical reactions makes it valuable in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid exerts its effects involves the absorption of visible light, which excites the molecule to a higher energy state. This excited state facilitates single-electron transfer (SET) processes, enabling various chemical transformations . The molecular targets and pathways involved include the activation of substrates through electron transfer, leading to the formation of desired products.
Comparison with Similar Compounds
Similar compounds to 10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid include:
9-Mesityl-10-methylacridinium perchlorate: Used as a photocatalyst in similar reactions.
10-methyl-9-acridin-10-iumcarboxylic acid (2-nitrophenyl) ester;trifluoromethanesulfonate: Another derivative with comparable properties.
10-methyl-9-acridin-10-iumcarboxylic acid (2,6-dimethoxyphenyl) ester;trifluoromethanesulfonate: Known for its use in specific synthetic applications.
The uniqueness of this compound lies in its specific structural features and its efficiency as a photocatalyst in visible-light-mediated reactions, making it a valuable tool in modern synthetic chemistry.
Properties
Molecular Formula |
C16H12F3NO5S |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C15H11NO2.CHF3O3S/c1-16-12-8-4-2-6-10(12)14(15(17)18)11-7-3-5-9-13(11)16;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7) |
InChI Key |
CBEHDFCQWQWSOL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)[O-].C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















